![molecular formula C14H12F2Se2 B14209163 Diselenide, bis[(2-fluorophenyl)methyl] CAS No. 823178-70-7](/img/structure/B14209163.png)
Diselenide, bis[(2-fluorophenyl)methyl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diselenide, bis[(2-fluorophenyl)methyl] is an organoselenium compound with the molecular formula C14H12F2Se2 and a molecular weight of 376.16 g/mol This compound is characterized by the presence of two selenium atoms bonded to two (2-fluorophenyl)methyl groups
Métodos De Preparación
The synthesis of diselenide, bis[(2-fluorophenyl)methyl] typically involves the reaction of 2-fluorobenzyl chloride with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
Diselenide, bis[(2-fluorophenyl)methyl] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of diselenides can yield selenols or selenides. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions where the selenium atoms are replaced by other nucleophiles. Common reagents include alkyl halides and Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Diselenide, bis[(2-fluorophenyl)methyl] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to mimic the activity of glutathione peroxidase, an important enzyme in cellular defense against oxidative stress.
Medicine: Research has explored its potential as an anti-inflammatory agent and its role in modulating various biological pathways.
Mecanismo De Acción
The mechanism by which diselenide, bis[(2-fluorophenyl)methyl] exerts its effects involves the interaction of the selenium atoms with various molecular targets. In biological systems, selenium compounds can mimic the activity of enzymes such as glutathione peroxidase by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides. This activity helps protect cells from oxidative damage. The compound may also interact with other cellular components, modulating signaling pathways and gene expression .
Comparación Con Compuestos Similares
Diselenide, bis[(2-fluorophenyl)methyl] can be compared with other diselenide compounds, such as:
Bis(4-fluorophenyl) diselenide: Similar in structure but with fluorine atoms in the para position.
Bis(2-hydroxyphenyl) diselenide: Contains hydroxyl groups instead of fluorine atoms, which can affect its reactivity and biological activity.
Bis(3-hydroxyphenyl) diselenide: Another hydroxyl-substituted diselenide with different positional isomerism.
Bis(4-hydroxyphenyl) diselenide: Similar to bis(2-hydroxyphenyl) diselenide but with hydroxyl groups in the para position.
The unique positioning of the fluorine atoms in diselenide, bis[(2-fluorophenyl)methyl] can influence its chemical reactivity and biological properties, making it distinct from other diselenide compounds .
Propiedades
Número CAS |
823178-70-7 |
|---|---|
Fórmula molecular |
C14H12F2Se2 |
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
1-fluoro-2-[[(2-fluorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12F2Se2/c15-13-7-3-1-5-11(13)9-17-18-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
Clave InChI |
FXEDTACYRWUCAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


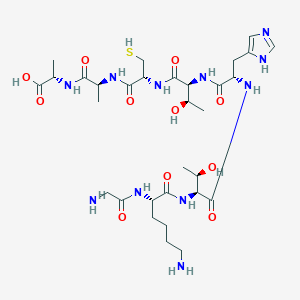
![1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-](/img/structure/B14209084.png)
![(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14209101.png)
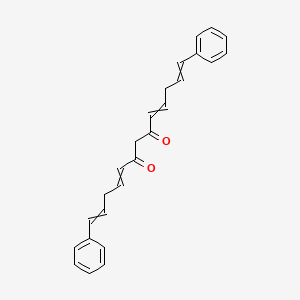
![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
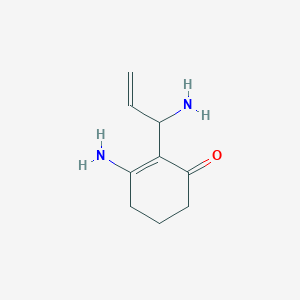
![2-[(Oct-1-en-1-yl)sulfanyl]pyridine](/img/structure/B14209119.png)
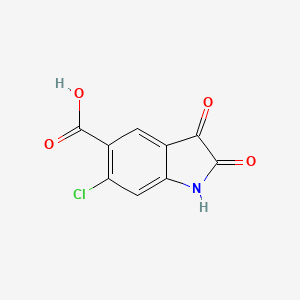
![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)
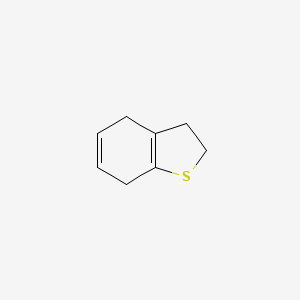

![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
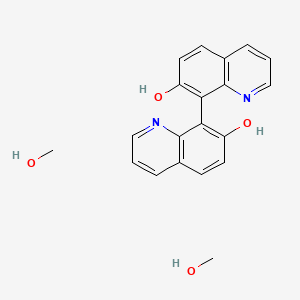
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
